Eisenin
Overview
Description
Eisenin is a biologically active compound isolated from the brown marine algae, Eisenia bicyclis Setchell. It is known for its role as a biological response modifier, exhibiting various bioactivities that make it a subject of interest in scientific research. The molecular formula of this compound is C13H20N4O6, and it has a molecular weight of 328.32 g/mol .
Mechanism of Action
Target of Action
Eisenin, a tripeptide extracted from a brown marine alga (Eisenia bicyclis Setchell), primarily targets peripheral blood lymphocytes (PBLs) in humans . More specifically, it interacts with natural killer cells, a type of PBL . These cells play a crucial role in the body’s immune response, particularly in the rejection of tumors and cells infected by viruses.
Mode of Action
This compound augments the natural cytotoxicity of PBLs . This activity is observed when this compound is added directly to a 51Cr release assay or when PBLs alone are incubated with this compound for 0.5-1 hour before addition to the assay . The resulting augmented cytotoxicity can be attributed to natural killer cells . This compound also renders K-562 target cells resistant to lysis by PBLs stimulated by this compound .
Biochemical Pathways
It is known that this compound can augment the natural cytotoxicity of pbls . This suggests that this compound may influence the pathways involved in the immune response, particularly those related to natural killer cell activity and cytotoxicity.
Result of Action
The primary molecular effect of this compound is the augmentation of natural cytotoxicity of PBLs, particularly natural killer cells . This leads to an enhanced immune response, potentially improving the body’s ability to fight off infections and tumors. On a cellular level, this compound renders K-562 target cells resistant to lysis by PBLs stimulated by this compound .
Biochemical Analysis
Biochemical Properties
Eisenin interacts with various enzymes, proteins, and other biomolecules in biochemical reactionsIt is known that this compound yields glutamic acid (2 mols), alanine (1 mol), and ammonia (1 mol) as the ultimate hydrolysis products .
Molecular Mechanism
It is known that this compound contains each one of free carboxyl- and acidamide-group
Preparation Methods
Synthetic Routes and Reaction Conditions: Eisenin can be synthesized through a series of organic reactions involving the formation of amide bonds. The synthetic route typically involves the coupling of pyroglutamic acid with glutamine and alanine under specific reaction conditions. The process requires the use of coupling reagents such as dicyclohexylcarbodiimide and N-hydroxysuccinimide to facilitate the formation of peptide bonds .
Industrial Production Methods: Industrial production of this compound involves the extraction and purification from the brown marine algae, Eisenia bicyclis Setchell. The algae are harvested, dried, and subjected to solvent extraction using ethanol or methanol. The crude extract is then purified using chromatographic techniques to isolate this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Eisenin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include oxidized and reduced derivatives of this compound, as well as substituted compounds with different functional groups .
Scientific Research Applications
Eisenin has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound in the study of peptide bond formation and hydrolysis.
Biology: this compound exhibits biological activities such as anti-inflammatory and antioxidant properties, making it a subject of interest in biological research.
Medicine: this compound is being investigated for its potential therapeutic applications, including its role as an anti-inflammatory agent and its ability to modulate immune responses.
Comparison with Similar Compounds
Pyroglutamyl-glutaminyl-alanine: A tripeptide similar to Eisenin, known for its biological activities.
Glutathione: A tripeptide with antioxidant properties, similar in structure to this compound.
Carnosine: A dipeptide with antioxidant and anti-inflammatory properties, similar to this compound.
Uniqueness of this compound: this compound is unique due to its specific biological activities and its origin from marine algae. Unlike other similar compounds, this compound has been shown to exhibit a distinct set of bioactivities, including its role as a biological response modifier. Its unique structure and origin make it a valuable compound for scientific research and potential therapeutic applications .
Properties
IUPAC Name |
2-[[5-amino-5-oxo-2-[(5-oxopyrrolidine-2-carbonyl)amino]pentanoyl]amino]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O6/c1-6(13(22)23)15-11(20)8(2-4-9(14)18)17-12(21)7-3-5-10(19)16-7/h6-8H,2-5H2,1H3,(H2,14,18)(H,15,20)(H,16,19)(H,17,21)(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIPNGHPLCAMVEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C1CCC(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80902331 | |
Record name | NoName_1571 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80902331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21477-57-6 | |
Record name | Eisenin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021477576 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Eisenin and where is it found?
A1: this compound is a naturally occurring tripeptide, meaning it's made up of three amino acids. It's found in the brown marine alga Eisenia bicyclis Setchell. []
Q2: What is the structure of this compound?
A2: this compound's chemical structure is L-pyroglutamyl-L-glutaminyl-L-alanine. [, ] This was confirmed through synthesis and comparison with the naturally isolated compound. [, , ]
Q3: What is the primary known biological activity of this compound?
A3: Research shows that this compound can enhance the natural cytotoxic activity of human peripheral blood lymphocytes (PBLs). [] This means it can boost the ability of certain immune cells to kill target cells, like those infected with viruses or cancerous cells.
Q4: How does this compound impact natural killer (NK) cell activity?
A4: this compound appears to directly enhance the cytotoxic activity of NK cells, a type of lymphocyte. Evidence for this includes:
- Adding this compound to a 51Cr release assay, which measures cell lysis, increases target cell death. []
- Pre-incubating PBLs with this compound also boosts their cytotoxic activity. []
- The augmented cytotoxicity is attributed to NK cells because treating this compound-stimulated PBLs with an antibody against the NK cell marker Leu 11b eliminates the effect. []
Q5: Does this compound affect the target cells themselves?
A5: Interestingly, this compound also seems to make K-562 target cells, a human leukemia cell line, more resistant to lysis by the stimulated PBLs. [] This suggests a complex interaction that requires further investigation.
Q6: Which structural components of this compound are important for its activity?
A6: Studies suggest that the individual amino acids comprising this compound, namely L-pyroglutamic acid and L-alanine, along with a mixture of all three amino acids, can also enhance natural cytotoxicity. [] This suggests that the arrangement of these amino acids within the tripeptide might not be critical for its activity and that the individual amino acids themselves play a role.
Q7: Has the diketopiperazine theory been investigated for this compound's structure?
A7: Yes, research has explored whether this compound exists in a diketopiperazine form. While some weak reactions characteristic of diketopiperazines were observed with this compound and its analogs, the results strongly suggest that this compound's structure is indeed the linear tripeptide L-pyroglutamyl-L-glutaminyl-L-alanine. [] X-ray diffraction data further supports this conclusion. []
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